molecular formula C16H15N3O2S B2917014 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034268-99-8

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2917014
CAS RN: 2034268-99-8
M. Wt: 313.38
InChI Key: AFMRRTIBGPCFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a small molecule inhibitor that has been shown to target specific enzymes and proteins in the body, leading to a range of biochemical and physiological effects. The purpose of

Mechanism of Action

The mechanism of action of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to bind to specific sites on these enzymes and proteins, leading to a range of biochemical and physiological effects. The exact mechanism of action varies depending on the specific enzyme or protein that is targeted.
Biochemical and physiological effects
The biochemical and physiological effects of this compound vary depending on the specific enzyme or protein that is targeted. However, some common effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. In addition, this compound has also been shown to have antimicrobial activity against certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to target specific pathways and processes in the body, leading to a better understanding of disease mechanisms and potential therapeutic targets. However, one of the limitations of this compound is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea. One area of focus is the development of more potent and selective inhibitors that can target specific enzymes and proteins with greater efficacy. Another area of focus is the exploration of novel therapeutic applications for this compound, such as in the treatment of neurodegenerative disorders or infectious diseases. Additionally, further research is needed to better understand the potential toxicity and off-target effects of this compound, as well as its pharmacokinetic properties in vivo.

Synthesis Methods

The synthesis of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of furan-2-carbaldehyde, 2-aminopyridine, and thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain a high purity product.

Scientific Research Applications

1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in a range of diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, this compound has also been shown to have antimicrobial activity against certain bacterial strains.

properties

IUPAC Name

1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(19-11-13-5-3-9-22-13)18-10-12-4-1-7-17-15(12)14-6-2-8-21-14/h1-9H,10-11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMRRTIBGPCFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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